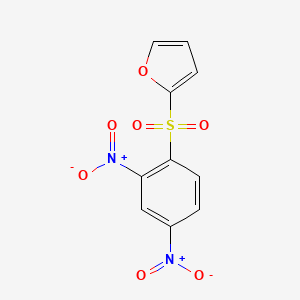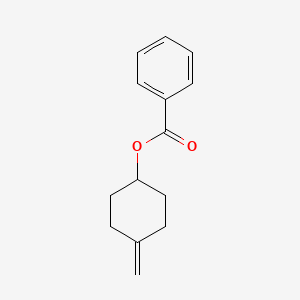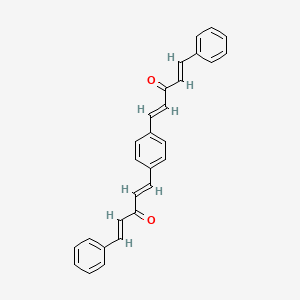
2-((2,4-Dinitrophenyl)sulfonyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4-Dinitrophenyl)sulfonyl)furan is a chemical compound with the molecular formula C10H6N2O7S and a molecular weight of 298.233 g/mol . It is known for its unique structure, which includes a furan ring substituted with a 2,4-dinitrophenylsulfonyl group. This compound is often used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-((2,4-Dinitrophenyl)sulfonyl)furan typically involves the reaction of furan with 2,4-dinitrophenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl furan derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-((2,4-Dinitrophenyl)sulfonyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives by reducing the nitro groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((2,4-Dinitrophenyl)sulfonyl)furan has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,4-Dinitrophenyl)sulfonyl)furan involves its interaction with molecular targets through its sulfonyl and nitro groups. These functional groups can participate in various chemical reactions, such as nucleophilic attack and redox reactions, which can alter the activity of biological molecules and pathways .
Comparison with Similar Compounds
Similar compounds to 2-((2,4-Dinitrophenyl)sulfonyl)furan include:
- 2-((4-Nitrophenyl)sulfonyl)furan
- 2-((2-Nitrophenyl)sulfonyl)furan
- 2,4-Dinitrophenyl sulfone
- 2,4-Dinitrophenyl 2-octyl sulfone
Compared to these compounds, this compound is unique due to the presence of both nitro groups on the phenyl ring, which can significantly influence its reactivity and applications.
Properties
CAS No. |
69512-86-3 |
|---|---|
Molecular Formula |
C10H6N2O7S |
Molecular Weight |
298.23 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)sulfonylfuran |
InChI |
InChI=1S/C10H6N2O7S/c13-11(14)7-3-4-9(8(6-7)12(15)16)20(17,18)10-2-1-5-19-10/h1-6H |
InChI Key |
QRRXSVSPTGGQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)
acetonitrile](/img/structure/B11944425.png)

![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)





![2-[(1-Naphthylamino)methylene]malononitrile](/img/structure/B11944483.png)
